Cas no 380349-02-0 (4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid)

4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid is a sulfonamide-based benzoic acid derivative featuring a morpholine-substituted phenylsulfamoyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for designing enzyme inhibitors or receptor modulators. The chloro and sulfamoyl functional groups enhance its reactivity, enabling selective interactions with biological targets. The morpholine moiety contributes to improved solubility and pharmacokinetic properties. Its structural complexity allows for further derivatization, making it a versatile intermediate in drug discovery. The compound is typically used in controlled research environments, requiring proper handling due to its reactive nature. Analytical characterization confirms high purity and stability under standard storage conditions.
4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid structure
380349-02-0 structure
Product name:4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid
CAS No:380349-02-0
MF:C17H17ClN2O5S
MW:396.845282316208
CID:3104734
PubChem ID:2384829

4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-(2-morpholin-4-yl-phenylsulfamoyl)-benzoic acid
    • 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid
    • Z45660363
    • 380349-02-0
    • HMS2647C09
    • 4-chloro-3-[(2-morpholin-4-ylphenyl)sulfamoyl]benzoic Acid
    • Oprea1_792993
    • AKOS000115008
    • CS-0218286
    • AB00584618-02
    • CHEMBL1585376
    • DTXSID201168033
    • FQA34902
    • G25901
    • EN300-00516
    • 4-Chloro-3-[[[2-(4-morpholinyl)phenyl]amino]sulfonyl]benzoic acid
    • 4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoicacid
    • SMR000370600
    • 4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
    • MLS000760652
    • Inchi: InChI=1S/C17H17ClN2O5S/c18-13-6-5-12(17(21)22)11-16(13)26(23,24)19-14-3-1-2-4-15(14)20-7-9-25-10-8-20/h1-6,11,19H,7-10H2,(H,21,22)
    • InChI Key: YLPZYQLDYVCOSH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 396.0546705Da
  • Monoisotopic Mass: 396.0546705Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 104Ų

4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR019HB2-100mg
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 95%
100mg
$160.00 2025-02-14
Enamine
EN002-7182-0.1g
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 95%
0.1g
$98.0 2023-10-28
1PlusChem
1P019H2Q-10g
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 95%
10g
$2031.00 2023-12-17
Enamine
EN002-7182-2.5g
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 95%
2.5g
$726.0 2023-10-28
Enamine
EN300-00516-0.25g
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 95%
0.25g
$142.0 2023-07-04
Aaron
AR019HB2-250mg
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 95%
250mg
$221.00 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288956-250mg
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 98%
250mg
¥3322.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288956-500mg
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 98%
500mg
¥6823.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288956-1g
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 98%
1g
¥10011.00 2024-05-16
Enamine
EN300-00516-0.05g
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
380349-02-0 95%
0.05g
$66.0 2023-07-04

Additional information on 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid

Introduction to 4-Chloro-3-{2-(Morpholin-4-yl)phenylsulfamoyl}benzoic Acid (CAS No. 380349-02-0)

4-Chloro-3-{2-(Morpholin-4-yl)phenylsulfamoyl}benzoic acid (CAS No. 380349-02-0) is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of various cellular processes including cell growth, differentiation, and immune response. This compound has garnered significant attention in recent years due to its potential therapeutic applications in the treatment of fibrotic diseases, cancer, and inflammatory disorders.

The chemical structure of 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid features a benzoic acid core with a chloro substituent at the 4-position and a sulfamoyl group attached to the 3-position. The sulfamoyl group is further functionalized with a morpholine ring linked to a phenyl moiety. This unique structural arrangement confers the compound with high selectivity and potency in inhibiting TGF-β signaling, making it a valuable tool in both academic research and drug development.

Recent studies have highlighted the importance of TGF-β signaling in various pathological conditions. For instance, excessive TGF-β activity has been implicated in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and liver cirrhosis. In these conditions, TGF-β promotes the excessive deposition of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. 4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid has been shown to effectively block this process by inhibiting the activation of TGF-β receptors and downstream signaling pathways.

In addition to its anti-fibrotic properties, 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid has demonstrated promising anti-cancer effects. Preclinical studies have shown that this compound can inhibit the growth and metastasis of various cancer types, including breast cancer, lung cancer, and pancreatic cancer. The mechanism underlying these effects involves the suppression of TGF-β-mediated epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. By blocking EMT, 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid can prevent cancer cells from acquiring invasive properties and spreading to distant organs.

The anti-inflammatory properties of 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid have also been explored in several studies. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and chronic obstructive pulmonary disease (COPD). TGF-β plays a crucial role in modulating immune responses and maintaining immune homeostasis. By inhibiting TGF-β signaling, 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid can reduce inflammation and promote tissue repair.

The pharmacokinetic profile of 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid has been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for chronic administration. Additionally, it has shown low toxicity in animal models, further supporting its safety profile for clinical use.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid in various indications. Early results from phase I trials have been encouraging, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. Ongoing phase II trials are focusing on specific disease areas such as IPF and advanced solid tumors.

In conclusion, 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid (CAS No. 380349-02-0) is a promising compound with broad therapeutic potential due to its ability to selectively inhibit TGF-β signaling. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both research and clinical settings. As ongoing studies continue to elucidate its mechanisms of action and clinical efficacy, this compound holds significant promise for improving patient outcomes in a variety of diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:380349-02-0)4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid
A1249556
Purity:99%
Quantity:1g
Price ($):239